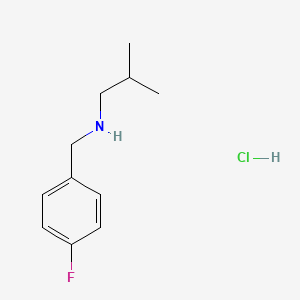

amine hydrochloride CAS No. 1240569-14-5](/img/structure/B3093104.png)

[(3-Fluorophenyl)methyl](prop-2-en-1-yl)amine hydrochloride

Overview

Description

Scientific Research Applications

Efficient PFAS Removal by Amine-Functionalized Sorbents

Amine-containing sorbents, such as those related to the compound , have been highlighted for their potential in removing perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. The effectiveness of these sorbents depends on electrostatic interactions, hydrophobic interactions, and the sorbent's morphology, offering a promising approach to tackle persistent organic pollutants in environmental engineering (Ateia et al., 2019).

Fluorescent Chemosensors for Analyte Detection

Compounds based on 4-methyl-2,6-diformylphenol (DFP), which share structural similarities with the compound of interest, have been utilized in developing chemosensors for detecting various analytes, including metal ions and neutral molecules. Such chemosensors demonstrate high selectivity and sensitivity, indicating the potential of related compounds in analytical chemistry and biosensing applications (Roy, 2021).

Synthesis and Structural Properties

The synthesis of novel compounds, including those with bromo- and fluoro-substituted biphenyl structures, underscores the relevance of fluoro-substituted amines in organic chemistry. These compounds are key intermediates in manufacturing pharmaceuticals and other chemical materials, demonstrating the compound's potential in synthetic chemistry and material science (Qiu et al., 2009).

Biogenic Amine Analysis in Foods

The determination of biogenic amines in food is crucial due to their potential toxicity. Techniques developed for their analysis, such as high-performance liquid chromatography (HPLC), highlight the importance of understanding and manipulating amine compounds in food science and safety (Önal, 2007).

These insights into the applications of amine-functionalized compounds and their chemical analyses suggest that "(3-Fluorophenyl)methylamine hydrochloride" could have potential uses in environmental pollutant removal, chemical sensing, synthetic chemistry, and food safety. The diversity of applications underscores the importance of such compounds in advancing scientific research across disciplines.

Mechanism of Action

Target of Action

The primary targets of (3-Fluorophenyl)methylamine hydrochloride are currently unknown. This compound is structurally similar to other fluorophenyl compounds, which have been shown to interact with various biological targets . .

Mode of Action

It’s worth noting that fluorophenyl compounds often act as ligands, binding to their target proteins and modulating their activity .

properties

IUPAC Name |

N-[(3-fluorophenyl)methyl]prop-2-en-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN.ClH/c1-2-6-12-8-9-4-3-5-10(11)7-9;/h2-5,7,12H,1,6,8H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVQIWLKFRVRSNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNCC1=CC(=CC=C1)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1240569-14-5 | |

| Record name | Benzenemethanamine, 3-fluoro-N-2-propen-1-yl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1240569-14-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

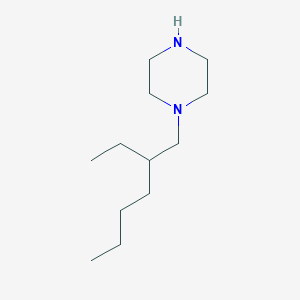

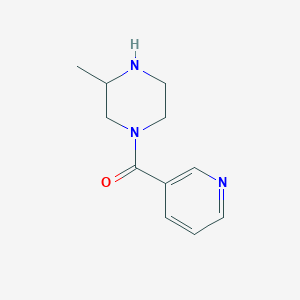

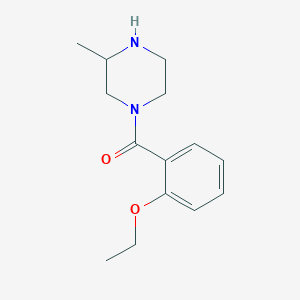

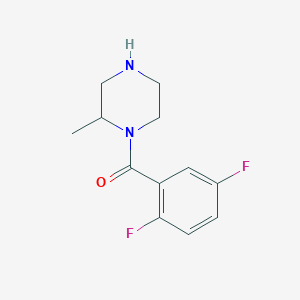

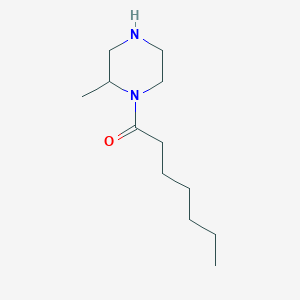

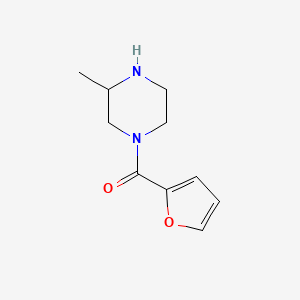

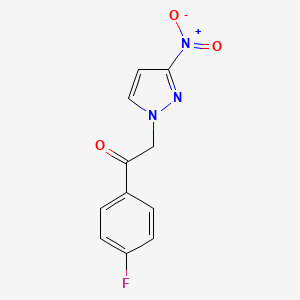

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine hydrochloride](/img/structure/B3093067.png)

amine hydrochloride](/img/structure/B3093074.png)

![(Butan-2-yl)[(3-phenoxyphenyl)methyl]amine hydrochloride](/img/structure/B3093087.png)

![2-Methoxy-5-{[(2-methylpropyl)amino]methyl}phenol hydrochloride](/img/structure/B3093096.png)

![3-{[(Butan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B3093122.png)

![1-[(3,4-Difluorophenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B3093129.png)